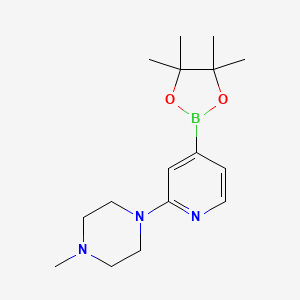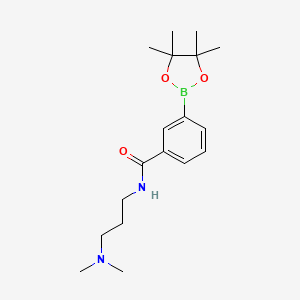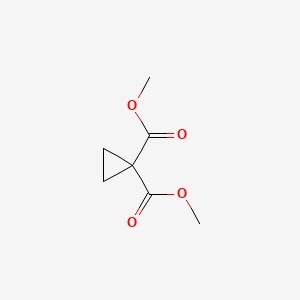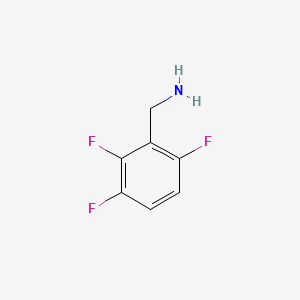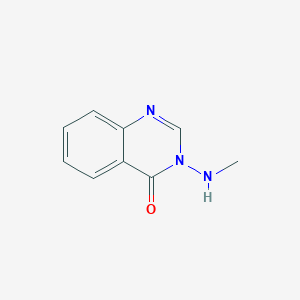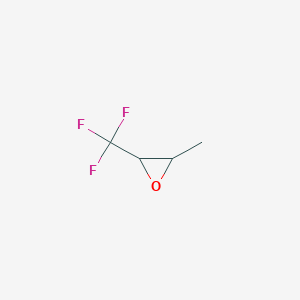![molecular formula C10H6F3NO2 B1304650 5-[4-(Trifluorometoxi)fenil]isoxazol CAS No. 387824-49-9](/img/structure/B1304650.png)
5-[4-(Trifluorometoxi)fenil]isoxazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Trifluoromethoxy)phenyl]isoxazole is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 g/mol . This compound is characterized by the presence of an isoxazole ring substituted with a trifluoromethoxyphenyl group. It is primarily used in research settings, particularly in the field of proteomics .
Aplicaciones Científicas De Investigación
5-[4-(Trifluoromethoxy)phenyl]isoxazole is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Análisis Bioquímico
Biochemical Properties
5-[4-(Trifluoromethoxy)phenyl]isoxazole plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of 5-[4-(Trifluoromethoxy)phenyl]isoxazole to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound has been shown to interact with certain proteins involved in signal transduction pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
The effects of 5-[4-(Trifluoromethoxy)phenyl]isoxazole on various types of cells and cellular processes are diverse and significant. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-[4-(Trifluoromethoxy)phenyl]isoxazole can alter the activity of key signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, this compound has been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby impacting cellular growth and development .
Molecular Mechanism
The molecular mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]isoxazole involves several key processes at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and receptors. For example, 5-[4-(Trifluoromethoxy)phenyl]isoxazole can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound has been shown to modulate the activity of transcription factors, resulting in changes in gene expression. These molecular interactions ultimately lead to alterations in cellular function and physiological responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-[4-(Trifluoromethoxy)phenyl]isoxazole have been observed to change over time. This compound exhibits varying degrees of stability and degradation depending on the experimental conditions. Studies have shown that 5-[4-(Trifluoromethoxy)phenyl]isoxazole remains stable under certain conditions, while it may degrade over time under others. Long-term effects on cellular function have also been reported, with some studies indicating sustained changes in cellular metabolism and gene expression following prolonged exposure to this compound .
Dosage Effects in Animal Models
The effects of 5-[4-(Trifluoromethoxy)phenyl]isoxazole vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have also been reported, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
5-[4-(Trifluoromethoxy)phenyl]isoxazole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic processes can influence the overall activity and efficacy of 5-[4-(Trifluoromethoxy)phenyl]isoxazole, as well as its potential toxicity .
Transport and Distribution
The transport and distribution of 5-[4-(Trifluoromethoxy)phenyl]isoxazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-[4-(Trifluoromethoxy)phenyl]isoxazole within cells can influence its biological activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of 5-[4-(Trifluoromethoxy)phenyl]isoxazole is an important factor in determining its activity and function. This compound has been shown to localize to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum. Targeting signals and post-translational modifications may direct 5-[4-(Trifluoromethoxy)phenyl]isoxazole to these compartments, where it can exert its effects on cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethoxy)phenyl]isoxazole typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the isoxazole ring . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for 5-[4-(Trifluoromethoxy)phenyl]isoxazole are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the trifluoromethoxy group, which can be reactive under certain conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Trifluoromethoxy)phenyl]isoxazole can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Mecanismo De Acción
The mechanism of action of 5-[4-(Trifluoromethoxy)phenyl]isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The isoxazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenyl isocyanate: Used as a synthetic intermediate in medicinal chemistry.
5-(4-(Trifluoromethoxy)phenyl)isoxazole: Similar structure but different functional groups.
Uniqueness
5-[4-(Trifluoromethoxy)phenyl]isoxazole is unique due to its combination of the trifluoromethoxy group and the isoxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications .
Propiedades
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)15-8-3-1-7(2-4-8)9-5-6-14-16-9/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAQWIIUKPAQPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NO2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
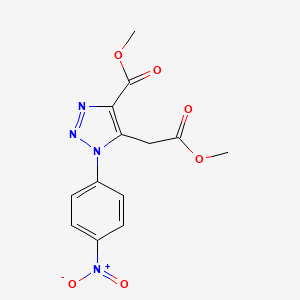
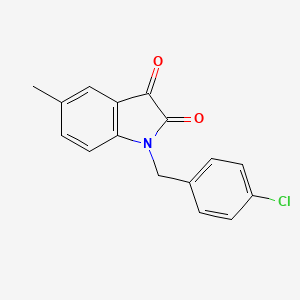
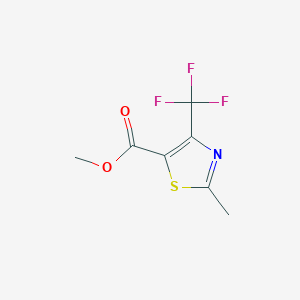
![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)
